5-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-1H-1,2,4-triazol-3-amine
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Overview
Description
“5-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-1H-1,2,4-triazol-3-amine” is a chemical compound. Its IUPAC name is “{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetic acid” and it has a molecular weight of 281.21 .
Molecular Structure Analysis
The InChI code for this compound is "1S/C9H6F3NO4S/c10-9(11,12)5-1-2-7(18-4-8(14)15)6(3-5)13(16)17/h1-3H,4H2,(H,14,15)" . This code provides a detailed description of the molecule’s structure, including the positions of the nitro, trifluoromethyl, and sulfanyl groups.Physical and Chemical Properties Analysis
The melting point of this compound is reported to be between 154-5°C . Other physical and chemical properties like boiling point, density, etc., are not available in the current data.Scientific Research Applications
Synthesis and Characterization
The chemical compound 5-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-1H-1,2,4-triazol-3-amine has been a focal point in the synthesis of various derivatives with potential applications in the field of organic chemistry and materials science. For instance, the synthesis of trifluoromethyl sulfones and perfluoroalkanesulfonamides of the azole series involves similar triazole compounds, showcasing the versatility of triazoles in forming compounds with varied functional groups (Meshcheryakov & Shainyan, 2004). This process highlights the role of triazoles in synthesizing compounds with potential applications in material science and pharmacology.
Energetic Material Development
The compound has also been explored for its applications in developing energetic materials. The synthesis of trifluoromethyl-containing fused triazole-triazine energetic molecules like TFX (3-nitro-7-(trifluoromethyl)-1,2,4-triazolo[5,1-c]-1,2,4-triazin-4-amine) demonstrates the compound's potential in creating materials with high thermal stability and insensitivity to mechanical stimulation, making them suitable for use in heat-resistant energetic materials (Yan et al., 2021).
Antimicrobial Research
Research into antimicrobial activities of triazole derivatives, including structures similar to this compound, has shown that these compounds can be effective against various bacterial and fungal pathogens. This application is significant in the development of new antimicrobial agents to combat resistant strains of bacteria and fungi (Gondhani et al., 2013).
Safety and Hazards
Mechanism of Action
Triazoles
This compound contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Triazoles are known for their diverse range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Properties
IUPAC Name |
3-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1H-1,2,4-triazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N5O2S/c10-9(11,12)4-1-2-6(5(3-4)17(18)19)20-8-14-7(13)15-16-8/h1-3H,(H3,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGDRMANQAPVLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])SC2=NNC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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